Cas no 186517-29-3 (3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde)
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
- vhr cg bf fxfff
- TIMTEC-BB SBB003314
- 5-chloro-6,α,α,α-tetrafluoro-o-to
- 3-CHLORO-2-FLUORO-6-(TRIFLUOROMETHYL) &
- 4-Chloro-3-fluoro-2-formylbenzotrifluoride
- 5-chloro-6,α,α,α-tetrafluoro-o-tolualdehyde
- 5-CHLORO-6,ALPHA,ALPHA,ALPHA-TETRAFLUORO-O-TOLUALDEHYDE
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, 97+%
- AKOS015848472
- 3-Chloro-2-fluoro-6-(trifluoromethyl)-benzaldehyde
- SCHEMBL613749
- DTXSID20353000
- JS-4169
- 3-chloro-2-fluoro-6-tert-butyl-benzaldehyde
- CS-0313263
- FT-0615332
- J-011974
- Benzaldehyde, 3-chloro-2-fluoro-6-(trifluoromethyl)-
- A813049
- 3-chloro-2-fluoro-6-trifluoro methyl-benzaldehyde
- 186517-29-3
- MFCD01631343
- A12181
- DB-044606
- 3-Chloro-2-fluoro-6-trifluoromethylbenzaldehyde;5-Chloro-6,alpha,alpha,alpha-tetrafluoro-o-tolualdehyde
- 620-804-0
- DTXCID90304064
-
- MDL: MFCD01631343
- Inchi: 1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H
- InChI Key: WTVMLHFHFBCCBP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=C(C=O)C=1F
Computed Properties
- Exact Mass: 225.98100
- Monoisotopic Mass: 225.980855
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 1.53 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 214 °C(lit.)
- Flash Point: 220 °F
- Refractive Index: n20/D 1.483(lit.)
- PSA: 17.07000
- LogP: 3.31040
- Sensitiveness: Air Sensitive
- Solubility: Not determined
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Air Sensitive. Ambient temperatures.
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-QY765-200mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 98% | 200mg |
¥187.0 | 2022-02-28 | |
| Fluorochem | 005676-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 97% | 5g |
£128.00 | 2022-03-01 | |
| Fluorochem | 005676-25g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 97% | 25g |
£509.00 | 2022-03-01 | |
| Alichem | A019143486-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 95% | 5g |
$413.40 | 2023-09-02 | |
| TRC | C381455-50mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381455-100mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381455-500mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C857676-1g |
3-Chloro-2-Fluoro-6-(triFluoromethyl)Benzaldehyde |
186517-29-3 | ≥98% | 1g |
¥343.00 | 2022-09-02 | |
| Apollo Scientific | PC0146-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 98% | 1g |
£25.00 | 2025-02-19 | |
| Apollo Scientific | PC0146-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
186517-29-3 | 98% | 5g |
£74.00 | 2025-02-19 |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Suppliers
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Professional Introduction to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 186517-29-3)
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 186517-29-3, possesses a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple fluorine and chlorine substituents enhances its reactivity, making it a versatile building block for drug discovery and material science applications.
The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde consists of a benzaldehyde core substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This specific arrangement imparts distinct electronic and steric properties, which are crucial for its role in organic synthesis. The trifluoromethyl group, in particular, is known for its ability to modulate the metabolic stability and binding affinity of molecules, making it a preferred choice in medicinal chemistry.
In recent years, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde has been extensively studied for its potential applications in the development of novel therapeutic agents. Its structural features make it an ideal candidate for constructing complex scaffolds that exhibit pharmacological activity against various diseases. For instance, researchers have explored its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The fluorine and chlorine atoms in the molecule facilitate selective reactions, allowing for precise modifications that enhance drug efficacy.
One of the most compelling aspects of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is its role as a precursor in the preparation of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals due to their ability to mimic natural biological molecules and interact with biological targets. By serving as a key intermediate, this compound enables chemists to access a wide range of derivatives with tailored properties. Recent studies have demonstrated its use in generating pyridine and pyrimidine derivatives, which have shown promise as antiviral and antibacterial agents.
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde involves multi-step organic transformations that highlight its synthetic versatility. Advanced techniques such as cross-coupling reactions and palladium-catalyzed processes are commonly employed to introduce the desired substituents onto the benzaldehyde core. These methods ensure high yields and purity, making the compound readily available for further functionalization. The ability to modify its structure allows researchers to fine-tune its biological activity, optimizing it for specific therapeutic applications.
In addition to its pharmaceutical relevance, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, where it can contribute to the development of more efficient light-emitting diodes (LEDs) and photovoltaic cells. The incorporation of fluorinated aromatic compounds into these materials enhances their stability and performance, opening new avenues for sustainable energy solutions.
The growing interest in fluorinated compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is driven by their exceptional chemical properties. Fluorine atoms can significantly alter the electronic distribution within a molecule, influencing reactivity, solubility, and metabolic fate. This has led to an increased focus on fluorine chemistry as a key discipline within organic synthesis. Researchers are continually discovering new ways to leverage these properties, leading to innovative applications across multiple industries.
The future prospects of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde are promising, with ongoing research aimed at expanding its utility in drug discovery and material science. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced therapeutic potential. As our understanding of molecular interactions deepens, compounds like this will play an increasingly vital role in addressing global health challenges.
In conclusion, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 186517-29-3) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from synthesizing biologically active molecules to developing advanced materials. The continued exploration of its potential will undoubtedly lead to groundbreaking advancements in chemistry and related fields.
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